molecular formula C16H20N4O2 B2806602 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide CAS No. 2034507-01-0

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide

Cat. No.: B2806602
CAS No.: 2034507-01-0
M. Wt: 300.362
InChI Key: GGDHLUJQKRMOPA-UHFFFAOYSA-N
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Description

“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide” is a complex organic compound that contains several functional groups, including a pyridine ring, a pyrazole ring, an oxane ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrazole rings, the introduction of the ethyl linker, and the attachment of the oxane-4-carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyridine, pyrazole, and oxane) and a carboxamide group indicates a highly conjugated system, which could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as 1,2,4‐Oxadiazole derivatives, containing pyranopyridine moieties, has been reported. These compounds are anticipated to exhibit improved hypertensive activity due to their structural features (Kumar & Mashelker, 2007). Similarly, the effect of tether groups on the spin states of iron(II) complexes has been explored, demonstrating the potential of these complexes in materials science due to their thermal spin-crossover properties (Capel Berdiell et al., 2021).

Metal Complexes

Research on copper(I) and copper(II) complexes with pyrazine-containing ligands has revealed the synthesis and characterization of various molecular and polymeric species. These complexes showcase diverse structural arrangements and potential applications in coordination chemistry (Houser et al., 2013).

Medicinal Chemistry Applications

While the focus is away from drug usage and side effects, it's worth noting the structural exploration of compounds for potential therapeutic applications. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the medicinal chemistry applications of these compounds (Rahmouni et al., 2016).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential biological activities, and assessing its safety profile .

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(14-3-9-22-10-4-14)18-7-8-20-12-15(11-19-20)13-1-5-17-6-2-13/h1-2,5-6,11-12,14H,3-4,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDHLUJQKRMOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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